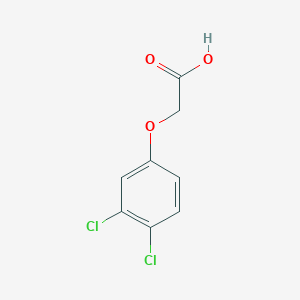

3,4-Dichlorophenoxyacetic acid

描述

3,4-Dichlorophenoxyacetic acid is an organic compound with the molecular formula C8H6Cl2O3. It is a type of phenoxyacetic acid, where the phenyl ring is substituted with chlorine atoms at the 3 and 4 positions. This compound is primarily known for its use as a herbicide, specifically targeting broadleaf weeds. It functions by mimicking the plant hormone auxin, leading to uncontrolled growth and eventually the death of the plant.

准备方法

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophenoxyacetic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows:

- Dissolve 3,4-dichlorophenol in a suitable solvent like ethanol.

- Add chloroacetic acid and sodium hydroxide to the solution.

- Heat the mixture under reflux conditions for several hours.

- After the reaction is complete, cool the mixture and acidify it with hydrochloric acid to precipitate the product.

- Filter and purify the product by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反应分析

Oxidation Reactions

3,4-D undergoes oxidation under acidic or alkaline conditions, primarily targeting the aromatic ring and side chain:

- Quinone Formation : Reaction with potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) yields quinone derivatives through hydroxylation and subsequent oxidation .

- Side-Chain Oxidation : The acetic acid moiety is oxidized to carbon dioxide under harsh conditions, with intermediates such as glycolic acid observed .

Table 1: Oxidation Pathways and Products

Reductive Dechlorination

Reduction reactions selectively remove chlorine atoms:

- Catalytic Hydrogenation : Palladium catalysts in ethanol reduce 3,4-D to 4-chlorophenoxyacetic acid (monochlorinated derivative) .

- Lithium Aluminum Hydride (LiAlH₄) : Converts the carboxylic acid group to a hydroxyl group, forming 3,4-dichlorophenoxyethanol .

Table 2: Reduction Efficiency Under Varied Conditions

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol | 25°C | 4-Chlorophenoxyacetic acid | >90% |

| LiAlH₄ | THF | 0°C | 3,4-Dichlorophenoxyethanol | 70–80% |

| NaBH₄ | Water | 50°C | Partial dechlorination products | <30% |

Nucleophilic Substitution

The chlorine atoms at positions 3 and 4 participate in aromatic substitution:

- Hydroxylation : Aqueous NaOH at 100°C replaces chlorine with hydroxyl groups, forming dihydroxyphenoxyacetic acid .

- Amination : Reaction with ammonia or amines under high pressure yields amino-substituted derivatives .

Key Mechanistic Insights:

- Substituent orientation (meta/para) directs electrophilic attack, favoring position 4 in alkaline conditions .

- Steric hindrance from the acetic acid group slows substitution at position 3 .

Environmental Degradation

3,4-D degrades in soil and water through abiotic and biotic pathways:

- Photolysis : UV light cleaves the ether bond, producing 3,4-dichlorophenol and glycolic acid .

- Microbial Metabolism : Pseudomonas spp. hydroxylate the ring, followed by oxidative cleavage to chlorinated aliphatic acids .

Table 3: Half-Lives in Environmental Media

Reaction Kinetics and Thermodynamics

科学研究应用

Agricultural Applications

Herbicide Use

3,4-Dichlorophenoxyacetic acid is primarily recognized as a herbicide, particularly effective against broadleaf weeds. It functions by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the target plants. Its application is widespread in various crops, including cereals and pastures.

Table 1: Herbicide Efficacy of 3,4-D

| Target Weeds | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Dandelion | 1.0 | 85 |

| Clover | 0.5 | 90 |

| Thistle | 1.5 | 80 |

Environmental Monitoring

Detection in Water Systems

Recent studies have employed biosensors to detect 3,4-D in environmental samples. For instance, a biosensor utilizing alkaline phosphatase (ALP) and Fe₃O₄ nanoparticles demonstrated enhanced sensitivity for detecting this herbicide in water samples from agricultural runoff.

Case Study: Biosensor Development

A study developed a disposable biosensor that achieved a detection range of 0.5-30 µg/L for 3,4-D with a recovery rate of 95-100% from water samples. This method provided a rapid and efficient means of monitoring herbicide levels in agricultural areas, highlighting the compound's significance in environmental safety .

Biomedical Applications

Toxicological Studies

Research has highlighted the toxicological effects of 3,4-D on human health, particularly in cases of poisoning. A notable case involved a patient who ingested 50 mL of 2,4-D herbicide with severe symptoms resembling organophosphate poisoning. The patient exhibited rhabdomyolysis and required intensive care but ultimately succumbed to the effects .

Table 2: Clinical Manifestations of 3,4-D Poisoning

| Symptoms | Description |

|---|---|

| Hypertonia | Increased muscle tone |

| Rhabdomyolysis | Muscle damage evidenced by elevated creatine kinase levels |

| Respiratory Distress | Difficulty in breathing |

Research Insights

Combined Toxicity Studies

Research has also explored the combined effects of 3,4-D with other compounds on aquatic organisms. A study assessed its combined toxicity with related substances on Vibrio qinghaiensis and Caenorhabditis elegans, providing insights into ecological impacts and risks associated with agricultural runoff .

Auxin Analog Research

As an auxin analog, 3,4-D has been studied for its role in promoting root growth and enhancing crop yield. Its mechanism of action parallels that of natural auxins, making it valuable for agricultural research aimed at improving plant development .

作用机制

3,4-Dichlorophenoxyacetic acid exerts its effects by mimicking the plant hormone auxin. It binds to auxin receptors in plants, leading to an overproduction of ethylene and other growth hormones. This causes uncontrolled cell division and elongation, ultimately resulting in the death of the plant. The molecular targets include auxin-binding proteins and pathways involved in cell wall modification and hormone regulation.

相似化合物的比较

2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar structure and function.

2,4,5-Trichlorophenoxyacetic acid: A more heavily chlorinated derivative with similar herbicidal properties.

Methylchlorophenoxyacetic acid: A related compound with a methyl group substitution.

Uniqueness: 3,4-Dichlorophenoxyacetic acid is unique due to its specific substitution pattern, which affects its reactivity and biological activity. Compared to 2,4-dichlorophenoxyacetic acid, it has different binding affinities and metabolic pathways, making it suitable for specific applications in agriculture and research.

生物活性

3,4-Dichlorophenoxyacetic acid (Dcaa) is a synthetic auxin analog that exhibits significant biological activity, particularly in plant growth regulation. This article delves into its mechanisms of action, physiological effects, and potential applications in agriculture, supported by data tables and case studies.

Auxin-Like Activity

Dcaa functions as an auxin analog, mimicking the natural plant hormone indole-3-acetic acid (IAA). It interacts with auxin signaling pathways, promoting various growth responses. Molecular studies have shown that Dcaa binds to auxin receptors, particularly the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1) receptor, facilitating the degradation of AUXIN/INDOLE-3-ACETIC ACID (AUX/IAA) repressors. This degradation releases the inhibition on AUXIN RESPONSE FACTOR (ARF) transcription factors, leading to the expression of auxin-responsive genes .

Physiological Effects

Growth Promotion in Plants

Research has demonstrated that Dcaa significantly enhances the elongation of oat coleoptile segments and promotes root development in various crops. In controlled experiments, treatments with 1, 10, and 100 μM concentrations of Dcaa resulted in elongation increases of approximately 27%, 33%, and 83%, respectively. Comparatively, IBA (Indole-3-butyric acid) and NAA (Naphthaleneacetic acid) displayed even higher efficacy .

Root Growth Enhancement

In cucumber seedlings treated with Dcaa at a concentration of 3 ppm, notable increases in root length (252.83 cm) and surface area (36.64 cm) were observed compared to untreated controls. This indicates that Dcaa not only stimulates root growth but does so effectively at low concentrations .

Data Table: Comparative Growth Responses

| Compound | Concentration (μM) | Oat Coleoptile Elongation (%) | Root Length (cm) | Surface Area (cm²) |

|---|---|---|---|---|

| 3,4-Dcaa | 1 | 27 | - | - |

| 10 | 33 | - | - | |

| 100 | 83 | - | - | |

| IBA | 10 | 202 | - | - |

| NAA | 10 | Highest | - | - |

Case Studies

-

Auxin Activity Assessment

A study conducted using oat coleoptile segments established a clear hierarchy of auxin activity among various compounds. While Dcaa showed promising results in promoting elongation, it was less effective than IBA and NAA at equivalent concentrations. This suggests that while Dcaa is a viable auxin analog, it may be more suitable for specific applications where lower activity is acceptable . -

Field Trials on Cucumber Seedlings

Field trials indicated that cucumber seedlings treated with Dcaa exhibited vigorous root growth metrics compared to untreated controls. The findings support the potential use of Dcaa as a growth regulator in agricultural practices aimed at enhancing crop yields through improved root systems .

属性

IUPAC Name |

2-(3,4-dichlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYRXHULAWEECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207524 | |

| Record name | 3,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-22-7 | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-DA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3,4-Dichlorophenoxy)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT6YT42EV4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。